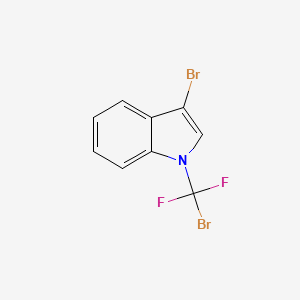![molecular formula C10H14ClNO2 B13466419 3-[4-(Methylamino)phenyl]propanoic acid hydrochloride](/img/structure/B13466419.png)
3-[4-(Methylamino)phenyl]propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Methylamino)phenyl]propanoic acid hydrochloride is an organic compound that belongs to the class of phenylpropanoic acids. This compound is characterized by the presence of a benzene ring conjugated to a propanoic acid moiety, with a methylamino group attached to the benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Methylamino)phenyl]propanoic acid hydrochloride typically involves the reaction of 4-(methylamino)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and acidification to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-[4-(Methylamino)phenyl]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
3-[4-(Methylamino)phenyl]propanoic acid hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: As a building block in organic synthesis and the development of new chemical compounds.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential therapeutic agent in drug development and pharmacological research.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[4-(Methylamino)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-[4-(Dimethylamino)phenyl]propanoic acid hydrochloride
- 2-Methyl-3-(methylamino)propanoic acid hydrochloride
- 3-(Propylamino)propanoic acid hydrochloride
Uniqueness
3-[4-(Methylamino)phenyl]propanoic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the methylamino group and the conjugated benzene ring allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
特性
分子式 |
C10H14ClNO2 |
|---|---|
分子量 |
215.67 g/mol |
IUPAC名 |
3-[4-(methylamino)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-9-5-2-8(3-6-9)4-7-10(12)13;/h2-3,5-6,11H,4,7H2,1H3,(H,12,13);1H |
InChIキー |
ICRAVSXBXPXEIC-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC=C(C=C1)CCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13466339.png)
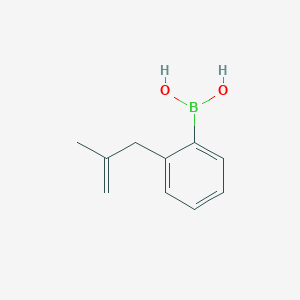
![(2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid](/img/structure/B13466354.png)
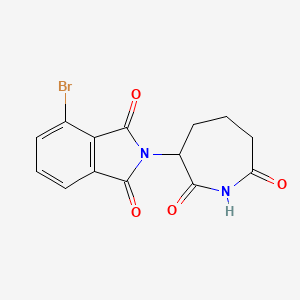

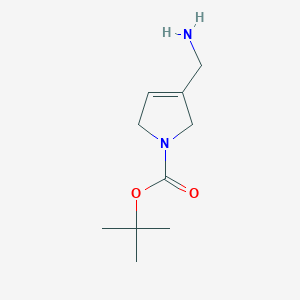
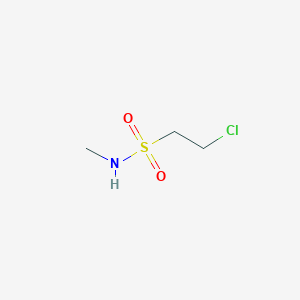
![[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13466400.png)
![6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid](/img/structure/B13466401.png)
![[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13466406.png)
![[8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B13466409.png)
![2-Methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13466414.png)
![[4-(Phenylamino)phenyl]boronic acid](/img/structure/B13466417.png)
